8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
Description
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound featuring a fused benzofuropyrimidine core. Key structural attributes include:
- Substituents:
- A tert-butyl group at position 8, enhancing lipophilicity and metabolic stability .
- A chloro group at position 4, which may influence electronic properties and reactivity .
- An amine group at position 2, enabling hydrogen bonding and interactions with enzymes or receptors.
Properties
Molecular Formula |
C14H18ClN3O |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
8-tert-butyl-4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN3O/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(15)18-13(16)17-10/h7H,4-6H2,1-3H3,(H2,16,17,18) |
InChI Key |
SACMUGCMRASVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be achieved by reacting the benzofuran derivative with a suitable amidine or guanidine derivative under reflux conditions.
Chlorination and Alkylation: The final steps involve the chlorination of the pyrimidine ring and the introduction of the tert-butyl group. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride, while alkylation can be achieved using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to tert-butyl alcohol, while substitution of the chloro group can lead to various substituted derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the diverse biological activities associated with benzofuran derivatives, including 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine. The compound has shown promise in the following areas:
- Anticancer Activity :
- Neurological Disorders :
- Anti-inflammatory Properties :
Pharmacological Significance
The pharmacological significance of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is underscored by its potential as a lead compound in drug discovery:
- Targeting Kinases : The compound has been evaluated for its ability to inhibit p21-activated kinases (PAKs), which are crucial in several cellular processes including cell motility and survival. Inhibition of PAKs has therapeutic implications for cancer treatment and other diseases characterized by aberrant kinase activity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, compounds similar to 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine were shown to improve cognitive function and reduce markers of oxidative stress.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally similar molecules:
Key Observations
Core Structure and Bioactivity
- Benzofuropyrimidine vs. Thienopyrimidines are well-documented for anticancer activity, with the sulfur atom enhancing interactions with cysteine residues in kinases .
Pyrrolo/Pyridopyrimidines :
- Pyrrolopyrimidines (e.g., ) exhibit kinase inhibition via interactions with ATP-binding pockets, a property likely shared by the target compound due to structural similarity .
- Pyridopyrimidines with extended substituents (e.g., pentyloxy in ) show improved solubility and membrane permeability compared to rigid benzofuro systems .
Substituent Effects
- Chloro Group :
- tert-Butyl Group :
- Aromatic vs. Aliphatic Substituents :
- Compounds with aromatic extensions (e.g., 6-(3-fluorophenyl) in ) demonstrate stronger target affinity due to π-π stacking, whereas aliphatic groups (e.g., pentyloxy) improve pharmacokinetics .
Molecular Weight and Drug-Likeness
- The target compound’s estimated molecular weight (~280 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.
Biological Activity
The compound 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine (CAS No. 2102409-60-7) is a member of the benzofuro-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 279.77 g/mol
- CAS Number : 2102409-60-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Storage Conditions | Sealed in dry, 2-8°C |
Research indicates that compounds similar to 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may act as histamine H4 receptor antagonists . These receptors are implicated in various physiological processes including immune response and inflammation. The inhibition of H4 receptors could lead to therapeutic effects in conditions such as asthma and allergies .
Neuropharmacological Effects
Compounds in this category have been explored for their potential in treating central nervous system disorders. Specifically, they may modulate serotonin receptors (5-HT6), which are associated with cognitive functions and mood regulation. This suggests a potential role for 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine in addressing conditions like schizophrenia and cognitive decline .
Study on H4 Receptor Inhibition
A study investigating histamine H4 receptor antagonists highlighted the efficacy of similar compounds in reducing inflammation and modulating immune responses. The findings suggest that such compounds could be beneficial in treating allergic reactions and inflammatory diseases .
Antimicrobial Efficacy Analysis
In a comparative analysis of various pyrimidine derivatives, researchers found that certain structural modifications enhanced antimicrobial potency against resistant strains such as Staphylococcus aureus and Clostridium difficile. This underscores the potential for further exploration of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
